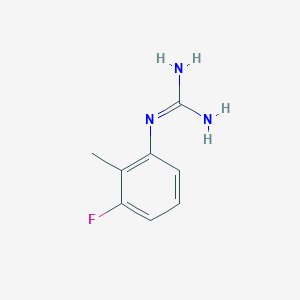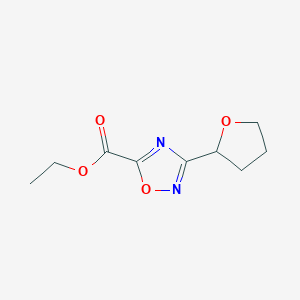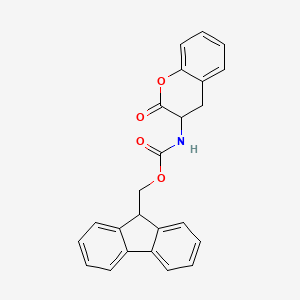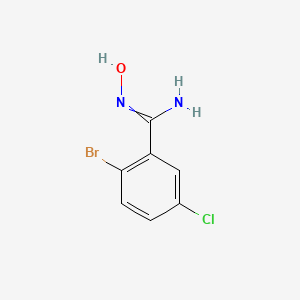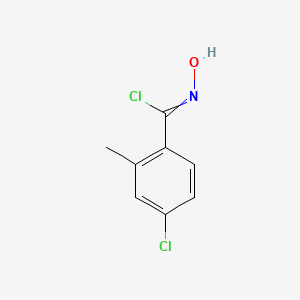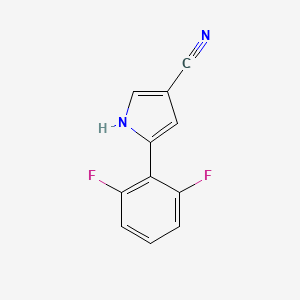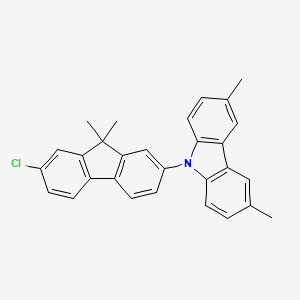
9-(7-Chloro-9,9-dimethyl-9H-fluoren-2-yl)-3,6-dimethyl-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 9-(7-Chloro-9,9-dimethyl-9H-fluoren-2-yl)-3,6-dimethyl-9H-carbazole is a complex organic molecule that combines structural elements from both fluorene and carbazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(7-Chloro-9,9-dimethyl-9H-fluoren-2-yl)-3,6-dimethyl-9H-carbazole typically involves multi-step organic reactions
-
Synthesis of 7-Chloro-9,9-dimethyl-9H-fluorene
Starting Material: 7-Chloro-9H-fluorene
Reagents: Methyl iodide, potassium carbonate
Conditions: Reflux in acetone
Product: 7-Chloro-9,9-dimethyl-9H-fluorene
-
Coupling with 3,6-Dimethylcarbazole
Starting Material: 7-Chloro-9,9-dimethyl-9H-fluorene
Reagents: 3,6-Dimethylcarbazole, palladium catalyst, base
Conditions: Suzuki coupling reaction
Product: this compound
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Potassium permanganate, chromium trioxide
Conditions: Aqueous or organic solvents
Products: Oxidized derivatives of the fluorene and carbazole moieties
-
Reduction
Reagents: Sodium borohydride, lithium aluminum hydride
Conditions: Anhydrous conditions
Products: Reduced derivatives, such as alcohols or amines
-
Substitution
Reagents: Halogenating agents, nucleophiles
Conditions: Various solvents and temperatures
Products: Substituted derivatives at the chloro or methyl positions
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium, platinum
Solvents: Acetone, toluene, dichloromethane
Scientific Research Applications
Chemistry
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its unique electronic properties.
Photonic Devices: Employed in the fabrication of photonic devices, including lasers and optical sensors.
Biology and Medicine
Drug Development: Investigated for its potential as a pharmacophore in the design of new therapeutic agents, particularly in oncology and neurology.
Biological Probes: Utilized as a fluorescent probe in biological imaging and diagnostic applications.
Industry
Materials Science: Incorporated into advanced materials for coatings, adhesives, and composites due to its stability and electronic properties.
Mechanism of Action
The mechanism of action of 9-(7-Chloro-9,9-dimethyl-9H-fluoren-2-yl)-3,6-dimethyl-9H-carbazole is largely dependent on its application. In organic electronics, its mechanism involves the efficient transport of electrons and holes, contributing to the overall performance of devices like OLEDs. In medicinal chemistry, its mechanism may involve interaction with specific molecular targets, such as enzymes or receptors, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 9-(9,9-Dimethyl-9H-fluoren-2-yl)-3,6-dimethyl-9H-carbazole
- 9-(7-Bromo-9,9-dimethyl-9H-fluoren-2-yl)-3,6-dimethyl-9H-carbazole
- 9-(7-Methoxy-9,9-dimethyl-9H-fluoren-2-yl)-3,6-dimethyl-9H-carbazole
Uniqueness
The presence of the chloro substituent in 9-(7-Chloro-9,9-dimethyl-9H-fluoren-2-yl)-3,6-dimethyl-9H-carbazole imparts unique electronic and steric properties, making it distinct from its analogs. This can influence its reactivity, stability, and overall performance in various applications.
Properties
Molecular Formula |
C29H24ClN |
|---|---|
Molecular Weight |
422.0 g/mol |
IUPAC Name |
9-(7-chloro-9,9-dimethylfluoren-2-yl)-3,6-dimethylcarbazole |
InChI |
InChI=1S/C29H24ClN/c1-17-5-11-27-23(13-17)24-14-18(2)6-12-28(24)31(27)20-8-10-22-21-9-7-19(30)15-25(21)29(3,4)26(22)16-20/h5-16H,1-4H3 |
InChI Key |
PLRWWTIRDQXAIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C)C4=CC5=C(C=C4)C6=C(C5(C)C)C=C(C=C6)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


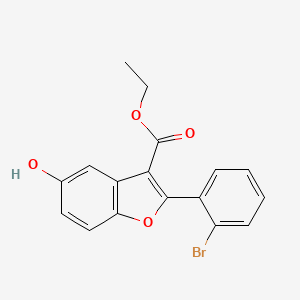
![N-Boc-2,3-dihydrofuro[2,3-b]pyridin-4-amine](/img/structure/B13692689.png)
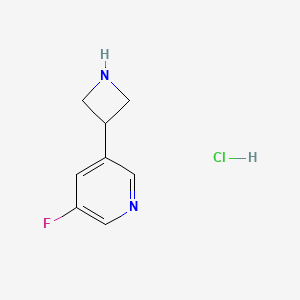
![1-[2-Bromo-5-(trifluoromethoxy)phenyl]-2-pyrrolidinone](/img/structure/B13692707.png)
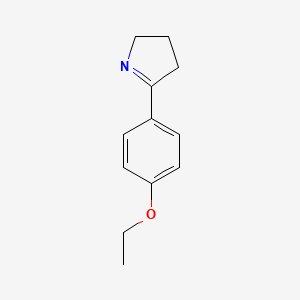
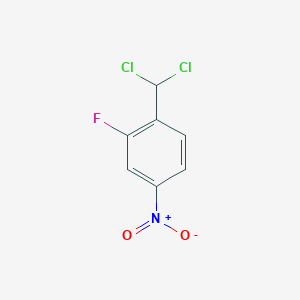
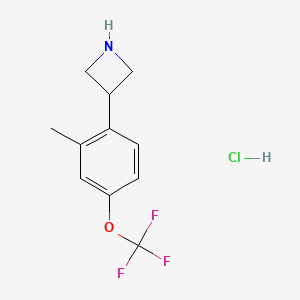
![8-Amino-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13692721.png)
